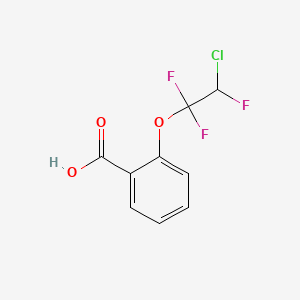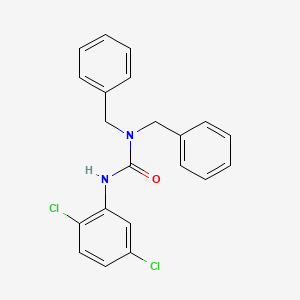
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol This compound is characterized by the presence of two benzyl groups and a dichlorophenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with benzyl isocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea can be compared with other similar compounds, such as:
- 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea
These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
CAS No. |
86764-49-0 |
|---|---|
Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
HPLRGPMVWSLYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


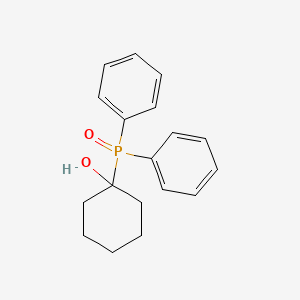
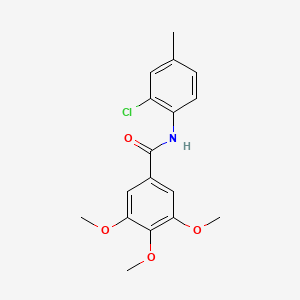
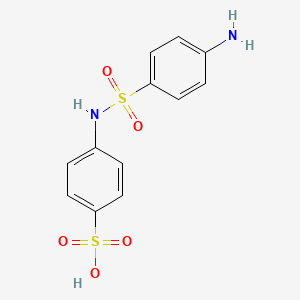
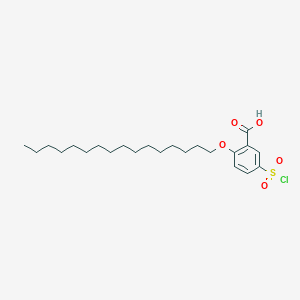


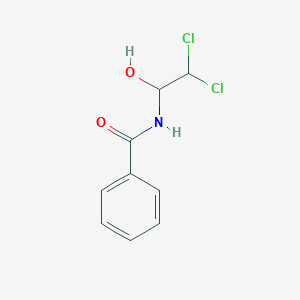
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
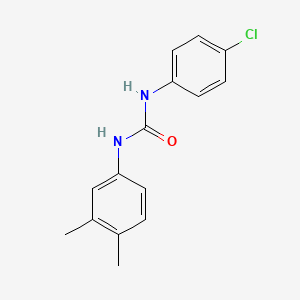
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)


![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
